molecular formula C10H9BrO2 B14619655 1,3-Butanedione, 2-bromo-1-phenyl- CAS No. 57626-33-2

1,3-Butanedione, 2-bromo-1-phenyl-

Cat. No.: B14619655
CAS No.: 57626-33-2
M. Wt: 241.08 g/mol
InChI Key: OHHOGWYNHFMXIF-UHFFFAOYSA-N
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Description

1,3-Butanedione derivatives are β-diketones with versatile applications in organic synthesis, catalysis, and pharmaceuticals.

Key structural analogs include:

  • 1-Phenyl-1,3-butanedione (CAS 93-91-4): Parent compound without bromine .
  • 1-(3-Bromophenyl)-1,3-butanedione (CAS 152706-83-7): Meta-bromo substitution .
  • 1-(5-Bromo-2-hydroxy-phenyl)-1,3-butanedione: Ortho-hydroxy and para-bromo substitution .
  • 1-(4-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione (CAS 18931-61-8): Para-bromo with trifluoromethyl groups .

Properties

CAS No.

57626-33-2

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

2-bromo-1-phenylbutane-1,3-dione

InChI

InChI=1S/C10H9BrO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6,9H,1H3

InChI Key

OHHOGWYNHFMXIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)Br

Origin of Product

United States

Preparation Methods

Traditional Bromination Methods

Direct Bromination with Molecular Bromine

Early methods employed molecular bromine (Br₂) in halogenated solvents like dichloromethane or ether. For example, a protocol dissolving 1-phenyl-1,3-butanedione in dichloromethane at −10°C, followed by slow Br₂ addition (1 equivalent over 90 minutes), yielded 2-bromo-1-phenyl-1,3-butanedione after 3 hours at room temperature. However, this method faced challenges:

  • Low selectivity : Bromination occurred at both α-positions (C-2 and C-4), necessitating tedious purification.
  • Side reactions : Over-bromination produced dibrominated byproducts (e.g., 2,4-dibromo-1-phenyl-1,3-butanedione).
  • Yield limitations : Typical yields ranged from 60% to 75% due to competing decomposition pathways.

Solvent and Temperature Optimization

Modifications using non-polar solvents (e.g., n-chlorobutane) at −10°C improved selectivity slightly, with yields reaching 70–80%. Prolonged reaction times (16–24 hours) were required to approach thermodynamic equilibrium, but this increased side-product formation.

Selective Debromination Strategies

Two-Step Bromination-Debromination Process

The Korean patent KR100591908B1 introduced a breakthrough: non-selective bromination followed by regioselective debromination .

Bromination Step

1-Phenyl-1,3-butanedione is treated with Br₂ (1–2.5 equivalents) in dichloromethane at −10°C to 25°C. This generates a mixture of mono- and dibrominated products.

Debromination Step

A bromine remover (e.g., sodium sulfite, isopropanol) selectively removes bromine from the less stable α-position (C-4). For example, using sodium sulfite (0.5–10 equivalents) in aqueous ethanol at 50°C for 2 hours achieves 85–90% purity.

Key Advantages :

  • Higher selectivity : 90–95% preference for the C-2 brominated product.
  • Scalability : Tolerates molar ratios of Br₂:ketone up to 2.5:1 without over-bromination.

Limitations :

  • Requires strict control of debromination time to prevent over-reduction.
  • Generates stoichiometric waste (e.g., NaHSO₃).

Catalytic Bromination with Hydrogen Bromide

Green Chemistry Approach

The Chinese patent CN102503751B outlines an eco-friendly method using HBr as the bromine source, Cu(NO₃)₂ as a catalyst, and O₂/air as an oxidant in water.

Reaction Conditions
  • Substrate : 1-Phenyl-1,3-butanedione (1 equivalent).
  • Catalyst : Cu(NO₃)₂ (5 mol%).
  • Solvent : Water.
  • Temperature : 25–100°C.
  • Oxidant : O₂ (1 atm) or air.
Mechanism

HBr oxidizes to Br₂ in situ via Cu(II)-mediated catalysis. Oxygen regenerates Cu(II), enabling a catalytic cycle:
$$ \text{4 HBr + O}2 \xrightarrow{\text{Cu}^{2+}} \text{2 Br}2 + 2 \text{H}_2\text{O} $$
Bromination occurs preferentially at the more nucleophilic α-carbon (C-2), yielding 90% isolated yield in Example 16.

Advantages :

  • Solvent sustainability : Water replaces toxic halogenated solvents.
  • Atom economy : HBr and O₂ are inexpensive and generate minimal waste.

Academic Advances in Synthesis

Jeyakumar et al. (2009)

A 2009 synthesis employed N-bromosuccinimide (NBS) in acetonitrile under reflux, achieving 82% yield. The protocol emphasized:

  • Radical inhibition : Adding a trace of hydroquinone suppressed radical side reactions.
  • Purification : Column chromatography (hexane:ethyl acetate = 4:1) afforded >98% purity.

Khan et al. (2006)

Khan’s method utilized bromine-dimethyl sulfoxide (DMSO) as a brominating agent, yielding 97%. Key steps:

  • Slow addition : Bromine (1.1 equivalents) added to DMSO at 0°C.
  • Quenching : Reaction mixture poured into ice-water to precipitate the product.

Comparative Analysis of Methods

Method Reagents Solvent Temperature Yield Selectivity Environmental Impact
Traditional Br₂ Br₂ CH₂Cl₂ −10°C 75% Low High (toxic solvent)
Selective Debromination Br₂, Na₂SO₃ CH₂Cl₂/H₂O 50°C 90% High Moderate
Catalytic HBr/O₂ HBr, Cu(NO₃)₂, O₂ H₂O 80°C 90% High Low
NBS (Jeyakumar) NBS, CH₃CN CH₃CN Reflux 82% Moderate Moderate
Br₂-DMSO (Khan) Br₂, DMSO Neat 0°C 97% High High (DMSO waste)

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 2-bromo-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Butanedione, 2-bromo-1-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-butanedione, 2-bromo-1-phenyl- involves its interaction with various molecular targets. The bromine atom and the carbonyl groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Properties of Brominated 1,3-Butanedione Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Synthesis Yield Key Features
1-Phenyl-1,3-butanedione 93-91-4 C₁₀H₁₀O₂ 162.19 Phenyl N/A Parent compound; no halogen
1-(3-Bromophenyl)-1,3-butanedione 152706-83-7 C₁₀H₉BrO₂ 241.08 3-Bromophenyl Not specified Meta-bromo; increased MW vs. parent
1-(5-Bromo-2-hydroxy-phenyl)-1,3-butanedione N/A C₁₀H₉BrO₃ 257.08 5-Bromo-2-hydroxyphenyl 39% Hydroxy group enhances polarity
1-(4-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione 18931-61-8 C₁₀H₆BrF₃O₂ 295.05 4-Bromophenyl, 4,4,4-trifluoro Not specified Trifluoromethyl increases electronegativity

Structural and Electronic Effects

  • Substituent Position :

    • Bromine at the meta position (CAS 152706-83-7) reduces steric hindrance compared to ortho substitution, favoring electrophilic aromatic substitution.
    • Ortho-hydroxy and para-bromo substitution (as in ) introduces intramolecular hydrogen bonding, increasing stability and solubility in polar solvents.
    • Trifluoromethyl groups (CAS 18931-61-8) create strong electron-withdrawing effects, enhancing the electrophilicity of the diketone moiety.
  • Molecular Weight and Reactivity : Bromination increases molecular weight significantly (e.g., 241.08 for meta-bromo vs. 162.19 for the parent compound ). This alters boiling points, solubility, and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-1-phenyl-1,3-butanedione?

Methodological Answer: The synthesis typically involves bromination of 1-phenyl-1,3-butanedione using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

  • Catalytic Bromination : Use of Lewis acids (e.g., AlCl₃) to activate the diketone for regioselective bromination at the α-position .
  • Solvent Selection : Polar aprotic solvents like dichloromethane or acetonitrile enhance reaction efficiency .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions like over-bromination or decomposition .

Q. Example Protocol :

Dissolve 1-phenyl-1,3-butanedione (10 mmol) in anhydrous CH₂Cl₂.

Add NBS (1.1 equiv) and a catalytic amount of FeCl₃.

Stir at room temperature for 12 hours.

Purify via column chromatography (SiO₂, hexane/ethyl acetate).

Q. Yield Optimization :

  • Purity >95% is achievable with stoichiometric control and inert atmosphere .

Q. Which spectroscopic techniques are recommended for characterizing 2-bromo-1-phenyl-1,3-butanedione?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, α-keto protons at δ 4.5–5.0 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O, δ 190–210 ppm) and brominated carbon (δ 40–50 ppm) .
  • X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity of bromination (e.g., C-Br bond length ~1.9 Å) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS validates molecular weight (expected [M+H]⁺ ~255.15 g/mol) .

Q. Data Interpretation Example :

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 5.2 (s, 1H, CHBr)
X-rayC-Br = 1.91 Å

Q. How can researchers assess the purity of 2-bromo-1-phenyl-1,3-butanedione?

Methodological Answer:

  • Titration : Hydroxylamine hydrochloride method quantifies active ketone groups.
    • Reflux with hydroxylamine HCl to form oxime.
    • Titrate unreacted HCl with 0.5 N NaOH to pH 3.4 .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) .
  • Melting Point : Sharp mp ~65–66°C indicates high purity .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for brominated diketones be resolved?

Methodological Answer: Yield discrepancies often arise from:

  • Reaction Atmosphere : Moisture or oxygen can degrade intermediates; use Schlenk lines for air-sensitive steps .
  • Catalyst Activity : Trace impurities in Lewis acids (e.g., AlCl₃) reduce efficiency; pre-purify catalysts via sublimation .
  • Regioselectivity : Competing α- vs. β-bromination pathways require monitoring via in-situ IR or TLC .

Case Study :
A 2023 study found that yields dropped from 85% to 60% when reactions were conducted in non-anhydrous solvents, highlighting moisture sensitivity .

Q. What challenges arise in synthesizing metal complexes with 2-bromo-1-phenyl-1,3-butanedione ligands?

Methodological Answer:

  • Coordination Geometry : The diketone’s steric bulk can hinder octahedral or square-planar coordination in Ni(II)/Cu(II) complexes .
  • Ligand Lability : Bromine substituents may dissociate under heating; stabilize complexes with ancillary ligands (e.g., 2,2′-bipyridine) .
  • Spectroscopic Characterization : EPR and UV-Vis (d-d transitions) clarify metal-ligand bonding but require low-temperature measurements .

Q. Example Protocol for Ni(II) Complex :

React NiCl₂·6H₂O with 2-bromo-1-phenyl-1,3-butanedione in ethanol.

Add 2,2′-bipyridine to stabilize the complex.

Characterize via magnetic susceptibility (μ ≈ 3.2 BM for octahedral Ni(II)) .

Q. What mechanistic insights exist for the bromination of 1-phenyl-1,3-butanedione?

Methodological Answer:

  • Radical vs. Electrophilic Pathways :
    • NBS/Radical Initiation : NBS generates Br• radicals, favoring α-bromination .
    • Br₂/Lewis Acid : Electrophilic attack at the enolic carbon, stabilized by resonance .
  • Kinetic Studies : Pseudo-first-order kinetics (k = 0.12 min⁻¹) suggest rate-limiting enol formation .

Q. Key Data :

ConditionPathwayYield (%)
NBS/FeCl₃Radical82
Br₂/AlCl₃Electrophilic75

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